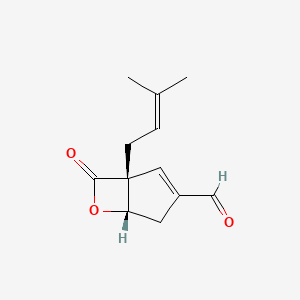

Vibralactone C

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(1R,5S)-1-(3-methylbut-2-enyl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-ene-3-carbaldehyde |

InChI |

InChI=1S/C12H14O3/c1-8(2)3-4-12-6-9(7-13)5-10(12)15-11(12)14/h3,6-7,10H,4-5H2,1-2H3/t10-,12+/m0/s1 |

InChI Key |

NONXCMZACNHNHI-CMPLNLGQSA-N |

Isomeric SMILES |

CC(=CC[C@@]12C=C(C[C@@H]1OC2=O)C=O)C |

Canonical SMILES |

CC(=CCC12C=C(CC1OC2=O)C=O)C |

Synonyms |

vibralactone C |

Origin of Product |

United States |

Isolation and Structural Characterization of Vibralactone C

Natural Sources and Fermentation Strategies

Vibralactone (B1257129) C, along with other vibralactone derivatives, has been isolated from submerged cultures of the Basidiomycete fungus Boreostereum vibrans. chemfaces.comresearchgate.net This fungus is a known producer of a variety of bioactive secondary metabolites. mdpi.com The production of these compounds is achieved through fermentation, a process where the fungus is grown in a liquid nutrient medium under controlled conditions. This method allows for the extraction of metabolites directly from the culture broth and mycelium. chemfaces.comasm.org

To expand the chemical diversity of vibralactone-related compounds, co-culture techniques have been employed. nih.gov Specifically, the co-cultivation of Stereum hirsutum and Boreostereum vibrans, two fungi from the same genus, has led to the isolation of new vibralactone derivatives. nih.govnih.govresearchgate.net This strategy of growing two different fungal species together can induce the production of novel compounds that are not synthesized when the fungi are cultured individually. researchgate.netcncb.ac.cn This approach has proven effective in discovering new members of the vibralactone family. nih.govresearchgate.net

Boreostereum vibrans Submerged Cultures

Advanced Chromatographic Separation Techniques for Congener Isolation

The isolation and purification of Vibralactone C and its congeners from the crude fungal extracts require the use of advanced chromatographic methods. kib.ac.cnresearchgate.netjackwestin.com Chromatography is a technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. jackwestin.comslideshare.net Techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC) are instrumental in separating these structurally similar compounds. researchgate.netslideshare.netchromatographyonline.com These methods exploit subtle differences in the physical and chemical properties of the molecules, such as polarity and size, to achieve separation. researchgate.net

Spectroscopic Elucidation of Molecular Architecture

Once isolated, the precise molecular structure of this compound is determined using a combination of modern spectroscopic techniques.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule. nih.govumn.edu This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. For instance, the molecular formula of a this compound derivative, hirsutavibrin C, was determined as C₁₄H₁₈O₆ based on its HRESIMS data. nih.gov Similarly, the molecular formulas of other related compounds have been established using this method. nih.govnih.govd-nb.info

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the detailed structural framework of organic molecules like this compound. chemfaces.comnih.govumn.eduacs.org One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the types and connectivity of hydrogen and carbon atoms in the molecule. kib.ac.cnacs.org

The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information about the carbon skeleton. kib.ac.cnhmdb.ca For example, the ¹H NMR spectrum of the parent compound, vibralactone, shows characteristic signals for olefinic protons and methyl groups. kib.ac.cn The ¹³C NMR spectrum of vibralactone displays signals for olefinic carbons and a carbonyl group. kib.ac.cn

Detailed analysis of the NMR data for this compound and its derivatives allows for the precise assignment of all proton and carbon signals, ultimately leading to the complete elucidation of their chemical structures. nih.govumn.edu

Table 1: ¹H NMR Spectroscopic Data for Vibralactone Derivatives (600 MHz)

| No. | Compound 1 (in CD₃OD) | Compound 2 (in CDCl₃) | Compound 3 (in CDCl₃) | Compound 4 (in CDCl₃) | Compound 5 (in CDCl₃) | Compound 6 (in CDCl₃) |

|---|---|---|---|---|---|---|

| 2 | 6.72, s | 6.62, s | 6.73, s | 5.72, s | 5.70, s | 5.66, s |

| 4 | 2.87, dd (16.7, 5.8) |

Data sourced from a study on vibralactone biogenesis-associated analogues. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for Vibralactone Derivatives

| No. | Compound 1 (in CD₃OD) | Compound 2 (in CDCl₃) | Compound 3 (in CDCl₃) | Compound 4 (in CDCl₃) | Compound 5 (in CDCl₃) | Compound 6 (in CDCl₃) |

|---|---|---|---|---|---|---|

| 1 | 67.4 | |||||

| 2 | 145.1 | |||||

| 3 | 135.4 | |||||

| 4 | 40.8 | |||||

| 5 | 76.9 | |||||

| 6 | ||||||

| 7 | 169.1 | |||||

| 8 | 36.0 | |||||

| 9 | 120.7 | |||||

| 10 | 135.9 | |||||

| 11 | 26.1 | |||||

| 12 | 18.0 | |||||

| 13 | 178.0 |

Data sourced from a study on vibralactone derivatives from co-cultures. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Rotational Overhauser Enhancement Spectroscopy (ROESY) Analysis for Relative Configuration

Rotational Overhauser Enhancement Spectroscopy (ROESY) is a powerful NMR technique used to determine the relative configuration of a molecule by identifying protons that are close to each other in space. rhhz.netnih.gov Cross-peaks in a ROESY spectrum indicate spatial proximity between nuclei. researchgate.net This information is crucial for establishing the relative orientation of substituents on a ring system. For instance, in the structural elucidation of various vibralactone derivatives, key ROESY correlations have been used to determine the relative stereochemistry of different parts of the molecule. researchgate.netrhhz.netnih.gov

Data on this compound and Related Compounds

Below are tables summarizing key data related to this compound and its characterization.

Table 1: Spectroscopic Data for this compound nih.gov

| Spectroscopic Data | Value |

|---|---|

| ¹H NMR (ppm) | 9.84 (s, 1H), 6.67 (s, 1H), 5.12 (br t, 1H, J = 7.2 Hz), 4.90 (d, 1H, J = 6.1 Hz), 3.06 (d, 1H, J = 19.6 Hz), 2.90 (dd, 1H, J = 19.6, 6.1 Hz), 2.75 (dd, 1H, J = 15.2, 7.6 Hz), 2.59 (dd, 1H, J = 15.2, 7.6 Hz), 1.74 (br s, 3H), 1.66 (br s, 3H) |

| ¹³C NMR (ppm) | 188.9, 170.0, 146.8, 144.6, 137.2, 116.2, 78.0, 76.6, 34.2, 27.3, 25.8, 18.0 |

| IR (cm⁻¹) | 1819, 1684, 1612, 1106 |

| HRMS (EI) m/z | Calculated for C₁₂H₁₄O₃ (M⁺): 206.0943, Found: 206.0942 |

| Optical Rotation [α]¹⁷D | -288.9 (c 0.08, CHCl₃) |

Table 2: Stereochemical Assignment Methodologies and Key Findings

| Methodology | Application | Key Finding | Reference |

|---|---|---|---|

| Computational Chemistry (B3LYP/aug-cc-pVDZ//B3LYP/6-31G)* | Assignment of absolute stereochemistry of (-)-vibralactone. | Confirmed the absolute stereochemistry based on comparison of calculated and experimental optical rotation. | nih.govkib.ac.cn |

| X-ray Crystallography | Structural determination of synthetic intermediates. | Provided unambiguous proof of the stereochemistry of key intermediates in the total synthesis of vibralactone. | nih.govnih.gov |

| Electronic Circular Dichroism (ECD) Calculations | Determination of absolute configuration of vibralactone derivatives. | Comparison of experimental and calculated ECD spectra allowed for the assignment of absolute stereochemistry. | researchgate.netresearchgate.net |

| ROESY Analysis | Determination of relative configuration. | Identified key spatial proximities between protons, establishing the relative orientation of substituents. | researchgate.netrhhz.netnih.gov |

Chemoenzymatic and Biosynthetic Pathways of Vibralactone and Its Congeners

Elucidation of the Core Biosynthetic Pathway

The biosynthesis of vibralactone (B1257129) is a multi-step process that begins with simple aromatic precursors derived from primary metabolism. Through a series of enzymatic transformations, including prenylation and oxidative ring expansion, the characteristic vibralactone scaffold is constructed.

The foundational building block of the vibralactone skeleton is an aryl ring moiety. Investigations have revealed that 4-hydroxybenzoic acid (4-HBA) serves as a key precursor. acs.orgnih.gov This aromatic acid can be synthesized through two primary metabolic routes within the fungus: the shikimate pathway and the phenylalanine pathway. acs.orgnih.gov

The shikimate pathway is a central metabolic route in fungi for the biosynthesis of aromatic amino acids. researchgate.net Chorismate, a key intermediate of this pathway, can be converted to 4-HBA. acs.orgnih.gov Alternatively, the amino acid L-phenylalanine can be converted to trans-cinnamic acid, which then undergoes hydroxylation to form 4-coumaric acid. Subsequent degradation of the side chain of 4-coumaric acid yields 4-HBA. nih.gov The contribution of both pathways suggests a degree of metabolic flexibility in the production of this crucial vibralactone precursor.

The use of stable isotope labeling has been instrumental in deciphering the biosynthetic origins of vibralactone. In these experiments, the fungus is fed with potential precursors enriched with heavy isotopes, such as carbon-13 (¹³C). boku.ac.atfrontiersin.orgnih.govnih.gov By tracing the incorporation of these labeled atoms into the final vibralactone molecule, researchers can definitively identify the metabolic precursors and map their journey through the biosynthetic pathway. uea.ac.ukchemrxiv.org

Evidence from ¹³C-labeling studies has confirmed that the bicyclic core of vibralactone is derived from an aryl ring. These experiments have provided strong support for the involvement of both the shikimate and phenylalanine pathways in supplying the initial aromatic building block. The specific patterns of ¹³C incorporation observed in the vibralactone structure have allowed for a detailed reconstruction of the bond-forming events that occur during its biosynthesis.

Precursor Identification (e.g., 4-Hydroxybenzoate, Shikimate and Phenylalanine Pathways Contribution)

Enzymatic Catalysis in Vibralactone Biosynthesis

The conversion of the initial precursors into the complex structure of vibralactone is orchestrated by a series of specialized enzymes. A key player in this process is an aromatic prenyltransferase, which catalyzes a crucial modification of the aromatic ring.

A pivotal enzyme in the vibralactone biosynthetic pathway is an aromatic prenyltransferase, designated Vib-PT. nih.govasm.orgnih.gov This enzyme is responsible for attaching a prenyl group, derived from dimethylallyl diphosphate (B83284) (DMAPP), to the aromatic precursor. nih.govasm.org This prenylation step is a critical event that sets the stage for the subsequent cyclization reactions that form the vibralactone core. nih.gov The characterization of Vib-PT was a significant breakthrough, as it represented the first aromatic prenyltransferase to be identified and characterized in a basidiomycete fungus.

In vitro studies with the purified Vib-PT enzyme have revealed its catalytic capabilities. nih.govasm.org The enzyme was found to catalyze the C-prenylation of 4-hydroxybenzaldehyde (B117250) at the C-3 position. nih.govasm.org This reaction involves the formation of a carbon-carbon bond between the aromatic ring and the prenyl group.

Interestingly, Vib-PT also demonstrated the ability to catalyze O-prenylation. nih.govasm.org When 4-hydroxybenzenemethanol was used as a substrate, Vib-PT catalyzed the attachment of the prenyl group to the hydroxyl oxygen, forming an ether linkage. nih.govasm.org This dual C- and O-prenylation activity highlights the versatility of the enzyme. The reaction mechanism is believed to proceed through the formation of a carbocation on the prenyl donor, which then undergoes an electrophilic attack on the aromatic ring of the acceptor molecule. asm.org

Further characterization of Vib-PT has shown that it exhibits a degree of substrate promiscuity, meaning it can accept a range of aromatic compounds as substrates. nih.govasm.org This promiscuity suggests that Vib-PT could potentially be used to generate a variety of prenylated aromatic compounds with potential biological activities. nih.govasm.org

In addition to its flexibility with aromatic acceptors, Vib-PT also displays broad specificity for prenyl donors. nih.gov The enzyme can utilize not only dimethylallyl diphosphate (DMAPP) but also other isoprenoid pyrophosphates like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) as prenyl donors. nih.gov This broad donor specificity further expands the potential for using Vib-PT in biocatalytic applications to create a diverse array of prenylated molecules. nih.gov

Aromatic Prenyltransferase (Vib-PT) Functionality

Gene Expression and RNA Silencing Studies for Functional Characterization

To understand the function of genes within the vibralactone biosynthetic pathway, researchers have employed gene expression and RNA silencing techniques. nih.govasm.org In one study, RNA silencing was used to identify and characterize a prenyltransferase from Stereum vibrans responsible for vibralactone synthesis. nih.govasm.org Two RNA silencing transformants of the identified gene, vib-PT, were created. asm.org Compared to the wild-type strains, these transformants exhibited a significant decrease in vib-PT expression, ranging from 11.0% to 56.0% over 15 days. asm.org This reduction in gene expression directly correlated with a 37% to 64% decrease in vibralactone production at 15 and 21 days, respectively. asm.org

These findings demonstrate that the vib-PT gene is directly involved in the biosynthesis of vibralactone. nih.govasm.org The use of RNA silencing provides a powerful tool for the functional characterization of genes in the biosynthetic pathway by observing the impact of their down-regulation on the production of the final natural product. nih.govasm.org

NADPH/FAD-Dependent Monooxygenase (VibO) Mediated Oxidative Ring Expansion

A key step in the biosynthesis of vibralactone is the oxidative ring expansion of a phenolic precursor, a reaction catalyzed by the enzyme VibO. researchgate.netnih.govresearchgate.net VibO is an NADPH/FAD-dependent monooxygenase that performs a critical ring-expansive oxygenation on the phenol (B47542) ring. nih.govresearchgate.net This enzymatic transformation is essential for generating the oxepin-2-one structure, a crucial intermediate in the pathway. nih.govresearchgate.net

The reaction is a Baeyer-Villiger oxidation, where an oxygen atom is inserted into a carbon-carbon bond adjacent to a carbonyl group, leading to the formation of an ester or lactone. frontiersin.org In the case of vibralactone biosynthesis, VibO catalyzes the formation of the oxepinone ring from a phenolic precursor. nih.govresearchgate.net

Role in Oxepinone Structure Generation

The formation of the oxepinone ring is a distinctive feature of vibralactone's structure. nih.govresearchgate.net This seven-membered ring is generated through the action of VibO, which catalyzes an oxidative ring-expansion of an aryl ring moiety. researchgate.netresearchgate.netnih.gov The substrate for this reaction is a phenolic compound, and the product is 1,5-seco-vibralactone, which contains the characteristic oxepinone motif. nih.govresearchgate.net This enzymatic step is a critical juncture in the biosynthetic pathway, as it creates the necessary framework for the subsequent cyclization to form the final vibralactone structure. nih.govresearchgate.net

Structural Biology of VibO (e.g., Dimeric Phenol Hydroxylase-like Architecture)

The crystal structure of VibO reveals that it forms a dimeric, phenol hydroxylase-like architecture. nih.govresearchgate.netresearchgate.net Each subunit of the dimer is composed of three domains. rcsb.org The active site is situated at the interface between the first and second domains. rcsb.org A unique substrate-binding pocket is located adjacent to the bound FAD cofactor. nih.govresearchgate.netresearchgate.net This structural arrangement is characteristic of a family of flavin-containing aromatic hydroxylases. rcsb.org

The third domain of each subunit possesses a thioredoxin-like fold and is involved in the formation of the dimer interface. rcsb.orgebi.ac.uk Computational modeling and solution studies have provided insights into the active site geometry of VibO, suggesting the possible involvement of a flavin-C4a-OO(H) intermediate in the catalytic mechanism. nih.govresearchgate.netresearchgate.net

Cyclase (VibC) Catalyzed β-Lactone Formation

The final step in the biosynthesis of vibralactone is the formation of the fused bicyclic β-lactone ring, a reaction catalyzed by the cyclase VibC. researchgate.netresearchgate.netnih.gov VibC belongs to the α/β-hydrolase superfamily and is responsible for the intramolecular cyclization of the oxepinone intermediate. researchgate.netresearchgate.netnih.gov This enzymatic transformation is unique as it involves a hydrolase performing a carbocycle formation. researchgate.netresearchgate.netnih.gov

Mechanistic Hypotheses (e.g., Ring-Opening Aldol-Lactonization Cascade, Electrocyclic Reactions)

Several mechanistic hypotheses have been proposed for the VibC-catalyzed cyclization. One prominent hypothesis is a ring-opening aldol-lactonization cascade. researchgate.netresearchgate.net This mechanism involves the opening of the oxepinone ring followed by an intramolecular aldol (B89426) reaction and subsequent lactonization to form the β-lactone ring. researchgate.netresearchgate.net Another proposed mechanism involves a pericyclic reaction, specifically a 6-electron pentadienyl anion electrocyclic reaction. researchgate.netresearchgate.net Electrocyclic reactions are a type of pericyclic rearrangement where a pi bond is converted into a sigma bond, or vice versa, in a concerted manner. wikipedia.org

Role of Ser-His-Asp Catalytic Triad (B1167595) in α/β-Hydrolase Superfamily

VibC, as a member of the α/β-hydrolase superfamily, possesses a conserved Ser-His-Asp catalytic triad. researchgate.netresearchgate.netnih.gov This triad is a common feature in many hydrolase and transferase enzymes and plays a crucial role in catalysis. wikipedia.org The three coordinated amino acid residues form a charge-relay network that polarizes and activates the nucleophilic serine residue. wikipedia.org

In the proposed mechanisms for VibC, the Ser-His-Asp triad is thought to initiate the reaction. researchgate.netresearchgate.netnih.gov For instance, in the aldol-lactonization cascade, the triad could facilitate the deprotonation steps necessary for the aldol reaction to proceed. researchgate.netresearchgate.net Similarly, in the electrocyclic reaction mechanism, the triad may play a role in the initial hydrogen abstraction from the substrate. researchgate.netresearchgate.net The versatility of the α/β-hydrolase fold and the Ser-His-Asp catalytic triad allows for the catalysis of a diverse range of reactions beyond simple hydrolysis. wikipedia.org

Structure Activity Relationship Sar Studies and Biological Activities in Vitro Focus

Analogue Design and Diversification Strategies

Analogue Design and Diversification Strategies

The unique fused β-lactone architecture of vibralactone (B1257129) has made it an attractive scaffold for synthetic modification. nih.gov Researchers have employed various strategies to design and diversify analogues of Vibralactone C, aiming to enhance its potency and explore its interactions with biological targets.

A key focus of analogue design has been the chemical modification of the this compound framework, particularly at the C13 position. nih.govresearchgate.net Synthetic elaboration at this position has been shown to dramatically influence the compound's inhibitory potency. For instance, the creation of analogues with different functional groups at C13 has led to a remarkable 3,000-fold increase in inhibitory activity against pancreatic lipase (B570770) in vitro. nih.govamazonaws.comchemrxiv.org This highlights the critical role of this specific molecular region in target engagement. One study involved the synthesis of 104 vibralactone-based analogues by modifying the length and functionality of a chain linked to the 3-position of the vibralactone moiety. nih.govcore.ac.uk

Isolation of Novel Biosynthetic and Semisynthetic Derivatives

In addition to synthetic modifications, research has focused on the isolation and characterization of new vibralactone derivatives from natural sources and through semisynthesis. These efforts have expanded the chemical diversity of the vibralactone family.

Co-culturing of the basidiomycetes Stereum hirsutum and Boreostereum vibrans has led to the isolation of eleven new vibralactone derivatives named hirsutavibrins A–K. kib.ac.cnnih.gov The structures of these compounds were determined using extensive NMR and HRESIMS spectroscopic analysis. kib.ac.cnnih.govresearchgate.net

From cultures of Boreostereum vibrans, several other new natural products with the vibralactone skeleton have been isolated, including 1,5-Secovibralactone, Vibralactone B, and Acetylated Vibralactone. nih.govresearchgate.net The structures of these compounds were elucidated through spectroscopic methods. nih.gov Further phytochemical investigation of Boreostereum vibrans cultures has also yielded Vibralactones N, O, P, and Q. researchgate.net

Pancreatic Lipase Inhibition: Mechanistic Insights (In Vitro)

Vibralactone and its derivatives are recognized as potent inhibitors of pancreatic lipase, a key enzyme in the digestion of dietary fats. researchgate.netresearchgate.netasm.org The β-lactone ring is a crucial feature for this inhibitory activity. researchgate.net

Comparative Potency Analysis (e.g., with Orlistat)

The inhibitory potential of this compound and its analogues has often been compared to Orlistat, a well-known, FDA-approved anti-obesity drug. nih.govresearchgate.net Vibralactone itself exhibits an IC50 value of 0.4 μg/mL against pancreatic lipase, which is comparable to that of Orlistat (IC50 = 0.18 μg/mL). nih.govresearchgate.netchemrxiv.org

Through structure-based optimization, a derivative of vibralactone, designated as compound C1, was developed and showed significantly enhanced potency. Compound C1 exhibited an IC50 value of 14 nM, representing an over 3000-fold increase in inhibitory activity compared to the parent vibralactone. nih.govasm.orgresearchgate.net Another analogue, compound A1, also demonstrated high activity with an IC50 of 0.083 μM. nih.gov

Table 1: Comparative Pancreatic Lipase Inhibition

| Compound | IC50 Value |

|---|---|

| Vibralactone | 0.4 µg/mL |

| Orlistat | 0.18 µg/mL |

| Compound C1 | 14 nM |

Proposed Covalent Binding Mechanisms to Active Site Residues (In Vitro)

The mechanism of pancreatic lipase inhibition by vibralactone involves the formation of a covalent bond with the enzyme. researchgate.net The reactive β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue within the active site of the lipase. researchgate.netnih.govwikipedia.orgnih.gov This interaction leads to the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the enzyme and preventing the hydrolysis of triglycerides. nih.govwikipedia.org

Interactions with Caseinolytic Peptidase (ClpP) (In Vitro)

Beyond its effects on pancreatic lipase, vibralactone has been identified as a potent covalent inhibitor of Caseinolytic Peptidase (ClpP), a highly conserved bacterial serine protease crucial for virulence in pathogens like Listeria monocytogenes. nih.govresearchgate.netcore.ac.uk

Unlike many other β-lactone-containing molecules that typically target only one isoform of the ClpP complex, vibralactone is unique in its ability to bind to both the ClpP1 and ClpP2 isoforms. nih.govcipsm.de This dual-targeting capability makes vibralactone an attractive lead compound for the development of new antibiotics. nih.govchemrxiv.org A vibralactone-derived probe was shown to interact with the catalytic sites of both LmClpP1 and LmClpP2. pnas.org Interestingly, the binding of this ligand to LmClpP1 was observed only when LmClpP2 was also present, suggesting a cooperative interaction within the heterooligomeric complex. pnas.org

Differential Binding to ClpP1 and ClpP2 Isoforms

Vibralactone and its derivatives, including this compound, represent a unique class of β-lactone-containing natural products due to their distinct interaction with the caseinolytic peptidase (ClpP) complex in bacteria. nih.gov Unlike many β-lactone molecules that typically target a single isoform, vibralactone is notable for its ability to covalently bind and inhibit both the ClpP1 and ClpP2 isoforms. nih.govresearchgate.net This dual-binding capability has been specifically observed in the pathogenic bacterium Listeria monocytogenes, where ClpP proteases are essential for virulence. nih.gov

The mechanism of action involves the strained β-lactone ring acting as an electrophile that covalently modifies active site serine residues on the protease targets. The development of more reactive, strained vibralactone-based chemical probes has been instrumental in confirming this activity. nih.gov An alkynylated probe derived from the vibralactone scaffold successfully labeled both ClpP1 and ClpP2 isoforms, providing a powerful tool for the biochemical and structural characterization of the ClpP system in Listeria. nih.govresearchgate.net This dual inhibition is a key feature that distinguishes vibralactone from other compounds in its class and is central to its biological activity. nih.gov

Implications for Antibiotic Lead Development (In Vitro)

The unique ability of vibralactone to inhibit both ClpP1 and ClpP2 isoforms makes it an attractive lead compound for the development of new antibiotics. nih.govresearchgate.net The ClpP protease is a highly conserved enzyme across many pathogenic bacteria and plays a critical role in bacterial virulence and survival under stress conditions. nih.gov By targeting this complex, vibralactone-based compounds can potentially disrupt essential cellular processes in a wide range of pathogens.

Since the ClpP complex is often not essential for bacterial viability under normal conditions but is crucial for causing infection, targeting it could represent a strategy for developing anti-virulence agents. researchgate.net This approach may reduce the evolutionary pressure for developing antibiotic resistance compared to traditional bactericidal or bacteriostatic antibiotics. researchgate.net The demonstrated in vitro activity against the ClpP complex in Listeria monocytogenes establishes this compound and related structures as promising scaffolds for future antibiotic research and development. nih.gov

Modulation of Acyl-Protein Thioesterases (APT1, APT2) and Ras Pathway (In Vitro)

In addition to its antibacterial targets, in vitro studies in human cell lines have revealed that vibralactone potently inhibits mammalian enzymes. The primary targets identified in HeLa cells are acyl-protein thioesterases 1 and 2 (APT1 and APT2). researchgate.netresearchgate.net These enzymes are serine hydrolases responsible for depalmitoylation—the removal of palmitic acid from proteins.

This enzymatic activity is a key part of a dynamic cycle that regulates the subcellular localization and signaling activity of many proteins, including those in the Ras family of small GTPases. nih.govnih.gov The proper localization of NRAS and HRAS to the plasma membrane, which is critical for their signaling function, is regulated by this cycle of palmitoylation and depalmitoylation. nih.gov By blocking the activity of APT1 and APT2, vibralactone can interfere with this cycle, thereby modulating the Ras signaling pathway. researchgate.netnih.gov

Activity-Based Protein Profiling (ABPP) for Target Identification

The identification of APT1 and APT2 as the primary mammalian targets of vibralactone was accomplished using Activity-Based Protein Profiling (ABPP). researchgate.netresearchgate.net ABPP is a powerful chemical proteomics technique designed to monitor the activity of entire enzyme families directly in native biological systems. frontiersin.org The method utilizes active-site-directed chemical probes that covalently and irreversibly react with a nucleophile in the active site of target enzymes. researchgate.net

In the case of vibralactone, researchers used the parent compound itself or a minimally tagged version as a probe in a competitive ABPP format. researchgate.net This involves treating a complex proteome, such as a HeLa cell lysate, with the compound and then introducing a broad-spectrum probe that targets the same class of enzymes (e.g., serine hydrolases). researchgate.net The vibralactone-bound enzymes are unable to react with the reporter-tagged probe. Subsequent analysis reveals a decrease in signal for specific proteins, which are then identified via mass spectrometry as the compound's targets. researchgate.net This approach definitively identified APT1 and APT2 as the major cellular targets of vibralactone in a human cell context. researchgate.netresearchgate.net

Other Reported In Vitro Biological Activities of this compound and Derivatives

Antibacterial Spectrum and Efficacy (In Vitro)

The in vitro antibacterial efficacy of the vibralactone scaffold is primarily linked to its inhibition of the ClpP protease complex. This mechanism has been most thoroughly studied in Listeria monocytogenes, a Gram-positive pathogen where ClpP is a key virulence factor. nih.gov While broad-spectrum data for this compound specifically is limited, the known mechanism of action suggests potential activity against other pathogenic bacteria that rely on a conserved ClpP system for virulence. researchgate.net Some studies have also assessed vibralactone derivatives against fungal pathogens.

| Compound Class | Target Organism/Cell Line | Target Enzyme | Observed In Vitro Effect |

|---|---|---|---|

| Vibralactone | Listeria monocytogenes | ClpP1 and ClpP2 | Covalent inhibition of both protease isoforms. nih.govresearchgate.net |

| Vibralactones | Aspergillus benhamiae, Candida albicans | Not specified | Antifungal activity. |

Anti-Nitric Oxide Activity (In Vitro)

Research into the biological activities of new, structurally related compounds has shown that vibralactone derivatives possess anti-inflammatory potential. A study on compounds isolated from co-cultures of basidiomycetes identified a derivative, Hirsutavibrin D, that exhibited moderate activity in suppressing nitric oxide (NO) production. researchgate.net The in vitro assay was conducted using lipopolysaccharide (LPS)-activated murine monocytic RAW 264.7 macrophages, a standard model for assessing inflammatory responses. researchgate.netscience.gov

| Compound | Cell Line | Assay | Observed In Vitro Effect |

|---|---|---|---|

| Hirsutavibrin D | RAW 264.7 (murine macrophages) | LPS-induced Nitric Oxide Production | Moderate inhibition of NO production. researchgate.net |

Cytotoxic Effects on Specific Cancer Cell Lines (In Vitro)

Research into the in vitro cytotoxic effects of vibralactone and its derivatives has revealed a range of activities against various human cancer cell lines. While specific data for a compound named "this compound" is not available in the reviewed scientific literature, numerous studies have evaluated the parent compound, vibralactone, and a wide array of its analogues. The findings from these studies are often variable, with some derivatives demonstrating significant anti-proliferative effects while others show little to no activity.

Investigations have frequently utilized a panel of human cancer cell lines, including the human myeloid leukemia cell line (HL-60), human hepatocellular carcinoma cell line (SMMC-7721), lung cancer cell line (A-549), breast cancer cell line (MCF-7), and human colon cancer cell line (SW-480). researchgate.netresearchgate.net

In one study, a series of semi-synthetic steroidal derivatives were evaluated, and some compounds displayed significant anti-proliferative effects with IC₅₀ values ranging from 2.3 to 34.3 μM. researchgate.net Another study focusing on vibralactoximes, which are oxime esters with a vibralactone backbone, found that ten of these compounds exhibited cytotoxicities against five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480), with IC₅₀ values comparable to the chemotherapy drug cisplatin. researchgate.net

Conversely, not all vibralactone compounds show potent cytotoxic activity. For instance, a study on vibralactones K, L, and M concluded that none of these compounds were cytotoxic against the tested cancer cell lines. chemfaces.comresearchgate.netbiocrick.com Similarly, vibralactones U, V, and W were found to be inactive, showing no inhibition at concentrations of 40 μM. researchgate.net Other derivatives, such as dihydro-1,5-secovibralactone and vibralactone A, exhibited less activity in cytotoxicity assays. nih.gov Hirsutavibrins A and B, derivatives isolated from co-cultures of basidiomycetes, also showed only weak cytotoxicity against the human lung cancer cell line A549. researchgate.net

A specific derivative, vibralactone Z4, which is considered a potential key intermediate in the biosynthetic pathway of other vibralactones, demonstrated weak cytotoxicity against the human colon cancer cell line SW480, with an IC₅₀ value of 29.2 ± 1.38 μM. researchgate.netresearchgate.net

The table below summarizes the reported cytotoxic activities of various vibralactone derivatives against specific cancer cell lines.

Cytotoxicity of Vibralactone Derivatives on Human Cancer Cell Lines (In Vitro)

Advanced Analytical Methodologies for Vibralactone C Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the isolation and purification of Vibralactone (B1257129) C. Given that vibralactones are often produced as a mixture of related compounds by the fungus Boreostereum vibrans, effective separation is critical for obtaining pure samples for structural elucidation and bioactivity studies. nih.govd-nb.info

Flash chromatography is a commonly employed initial purification step. nih.gov Researchers frequently use silica (B1680970) gel as the stationary phase with a solvent system of hexanes and ethyl acetate (B1210297) to separate major components from crude extracts. nih.gov For instance, in the total synthesis of (±)-vibralactone, flash chromatography with a 2:1 hexanes/EtOAc solvent system was used to purify the final product and various intermediates. nih.gov

For more challenging separations and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is utilized. soton.ac.uknih.gov Preparative HPLC, in particular, is essential for separating closely related isomers or diastereoisomers that may not be resolved by standard column chromatography. nih.gov The purity of the collected fractions is often monitored by Thin-Layer Chromatography (TLC), with spots visualized using agents like vanillin-H2SO4 in ethanol (B145695) followed by heating. d-nb.info In addition to silica gel, Sephadex LH-20 is also used in open column chromatography for the separation of these natural products. d-nb.info

Table 1: Chromatographic Methods for Vibralactone C and Related Compounds

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (e.g., 2:1, 4:1) | Primary purification of crude extracts and synthetic intermediates. | nih.gov |

| Open Column Chromatography | Silica Gel (200-300 mesh) | Not specified | Fractionation of fungal extracts. | d-nb.info |

| Open Column Chromatography | Sephadex LH-20 | Not specified | Fractionation of fungal extracts. | d-nb.info |

| Preparative HPLC | C18 | Not specified | Separation of diastereoisomers. | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Not specified | Monitoring fraction purity. | d-nb.info |

Mass Spectrometry-Based Characterization and Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming molecular formulas.

Various ionization techniques are employed. Chemical Ionization (CI) has been used to determine the mass of Vibralactone, providing a measured value of 209.1176 for the protonated molecule [MH]⁺, which closely matches the calculated value of 209.1178 for the formula C₁₂H₁₇O₃. nih.gov High-Resolution Electrospray Ionization (HR-ESI-MS) is also widely used, often detecting the sodium adduct [M+Na]⁺ of the compounds. researchgate.net For example, a vibralactone derivative with the formula C₁₀H₁₄O₃ was identified by its pseudomolecular ion at m/z 205.0835 [M+Na]⁺ in the HR-ESI-MS spectrum. researchgate.net These precise mass measurements provide strong evidence for the elemental composition of newly isolated or synthesized compounds. d-nb.info

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful approach used to analyze complex mixtures from fungal extracts, allowing for the tentative identification of compounds based on their retention time and mass-to-charge ratio. researchgate.netresearchgate.netnih.gov

Table 2: Mass Spectrometry Data for Vibralactone and a Derivative

| Compound | Formula | Ionization Method | Adduct | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|---|

| Vibralactone | C₁₂H₁₆O₃ | HRMS (CI) | [MH]⁺ | 209.1178 | 209.1176 | nih.gov |

| Vibralactone U | C₁₀H₁₄O₃ | HR-ESI-MS | [M+Na]⁺ | Not specified | 205.0835 | researchgate.net |

Quantitative Analysis in Research Matrices

Quantifying this compound in various research matrices, such as fungal fermentation broths or in vitro assay systems, is essential for biosynthetic studies and for determining biological potency.

Liquid Chromatography-Mass Spectrometry, particularly Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), is the method of choice for the quantitative analysis of vibralactones. asm.org This technique offers high sensitivity, selectivity, and throughput.

In biosynthetic research, UHPLC-MS has been used to quantify the production of vibralactone in genetically modified strains of Stereum vibrans. asm.org For instance, RNA silencing of the vib-PT gene, which encodes a prenyltransferase, resulted in a 37% to 64% reduction in vibralactone production compared to the wild-type strain, as determined by UHPLC-MS analysis. asm.org The quantification is typically achieved by creating standard curves from authentic reference compounds and measuring the peak area of the extracted ion chromatogram (EIC) corresponding to the target molecule's m/z. nih.gov Time-course reactions in enzymatic assays are also monitored quantitatively using LC-MS to determine reaction kinetics, such as Kₘ and kₖₐₜ values. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. It has been widely used to analyze the chemical constituents of mushroom extracts. researchgate.netchemijournal.com In the context of vibralactone research, GC-MS has been used to identify related bioactive compounds in the methanolic extracts of fungi. researchgate.netchemijournal.com

However, the direct analysis of this compound by GC-MS may be challenging due to its molecular structure. The β-lactone ring is susceptible to thermal degradation, which could lead to inaccurate quantification or misidentification. To overcome this, derivatization to a more thermally stable form may be required, although this adds a step to the sample preparation process. chromatographyonline.com Therefore, while GC-MS is valuable for profiling a broad range of metabolites in a fungal extract, LC-MS is generally preferred for the direct, quantitative analysis of intact this compound.

Analyzing this compound from its natural source (fungal cultures) or from biological assays presents the challenge of dealing with complex matrices. chromatographyonline.comlcms.czsolveresearch.com These matrices contain a multitude of endogenous compounds like proteins, lipids, and sugars that can interfere with analysis and damage analytical equipment. lcms.cz Effective sample preparation is therefore crucial to remove these interferences and enrich the analyte of interest. chromatographyonline.com

A standard procedure involves liquid-liquid extraction (LLE) . For example, after quenching a reaction, the mixture is often extracted with a solvent like ethyl acetate. The organic extract is then washed with water and brine to remove water-soluble impurities, dried, and concentrated before chromatographic analysis. nih.gov

Solid-Phase Extraction (SPE) is another highly effective technique for cleaning up complex samples. chromatographyonline.comscpscience.com SPE cartridges can selectively retain either the interfering components of the matrix or the target analyte, which is then eluted with a different solvent. This not only cleans the sample but can also be used to concentrate the analyte, thereby increasing detection sensitivity. scpscience.com

For LC-based analyses, protecting the analytical column is a key optimization strategy. The use of guard columns (or pre-columns) installed before the main analytical column is a prudent measure. lcms.cz The guard column, which contains the same stationary phase as the analytical column, traps strongly retained matrix components, preventing them from fouling the more expensive analytical column and extending its lifetime. lcms.cz

Future Directions and Research Perspectives

Untapped Biosynthetic Potential and Enzymatic Engineering for Novel Congeners

The biosynthesis of vibralactone (B1257129) and its congeners presents a fascinating area for future research, particularly in harnessing its enzymatic machinery to generate novel compounds. The vibralactone biosynthetic pathway does not appear to be encoded by a conventional gene cluster, which makes the discovery of its constituent enzymes more challenging but also more rewarding. nih.govresearchgate.net Key enzymes discovered to date, such as the cyclase VibC and the NADPH/FAD-dependent monooxygenase VibO, represent significant potential targets for enzymatic engineering. nih.govresearchgate.netresearchgate.net

VibC, a member of the α/β-hydrolase superfamily, is unique in its ability to catalyze the formation of the fused bicyclic β-lactone core from an oxepinone precursor, a rare reaction in biochemistry. researchgate.netresearchgate.netrsc.org VibO is responsible for the crucial ring-expansive oxygenation that creates the oxepin-2-one structure. nih.gov The engineering of these enzymes could lead to the production of novel vibralactone congeners. For example, modifying the substrate specificity of VibO or VibC could allow for the incorporation of different precursor molecules, leading to vibralactones with altered ring structures or side chains. nih.govnih.gov This approach, known as combinatorial biosynthesis, involves manipulating enzyme-coding genes to create engineered enzymes capable of producing a library of new products. mdpi.com

Recent advances in enzyme engineering, such as directed evolution and rational design, offer powerful tools to alter the function of these biosynthetic enzymes. nih.govmdpi.com By creating mutant libraries of VibO or VibC and screening for novel activities, it may be possible to generate a wide array of vibralactone analogues. frontiersin.org The successful engineering of these pathways depends on the efficient transport of biosynthetic intermediates across cellular compartments, a known challenge in eukaryotic systems where these pathways are often found. nih.gov The discovery and characterization of the full suite of enzymes in the vibralactone pathway, including the UbiA-like prenyltransferases (VibP1/VibP2), carboxylic acid reductase (BvCAR), and aldehyde reductases (BvARs), will provide more targets for such engineering efforts, expanding the potential to create a diverse range of bioactive molecules for structure-activity relationship (SAR) studies. nih.govsemanticscholar.org

Advancements in Asymmetric Total Synthesis of Complex Vibralactone Congeners

The unique and sterically congested bicyclic β-lactone structure of vibralactone and its congeners, like Vibralactone C, makes them challenging targets for total synthesis. nih.govcore.ac.uk Over the years, several synthetic routes have been developed, each with its own strategies for constructing the core scaffold and controlling stereochemistry.

More recently, a highly concise five-step synthesis of (±)-vibralactone was reported, which stands as the shortest route to date. researchgate.netnih.gov This innovative approach employs a key photochemical valence isomerization of a 3-prenyl-pyran-2-one to forge both the all-carbon quaternary stereocenter and the β-lactone moiety at an early stage. researchgate.netnih.govchemrxiv.org This protecting-group-free synthesis is highly atom-economical and requires only a single redox manipulation, highlighting a significant advancement in efficiency. researchgate.netnih.gov These developments in synthetic strategies not only provide access to vibralactone and its natural congeners for biological studies but also pave the way for the synthesis of more complex and structurally diverse analogues. researchgate.net

Table 1: Comparison of Selected Total Synthesis Strategies for Vibralactone

| Synthetic Approach | Key Steps | Number of Steps | Overall Yield | Focus | Reference(s) |

|---|---|---|---|---|---|

| Snider et al. (2008) | Chiral auxiliary-guided Birch reductive alkylation; Iodolactonization | 11 | 4.8% | Asymmetric Synthesis of (−)-Vibralactone | nih.govcore.ac.uk |

| Brown et al. (2016) | Diastereoselective allylation; Pd-catalyzed deallylative β-lactonization; Aldehyde-selective Wacker oxidation | 11 | 16% | Diastereoselective Synthesis of (±)-Vibralactone | nih.govacs.org |

| Nelson et al. (2018) | Photochemical valence isomerization; Cyclopropanation; Ring expansion | 5 | Not specified | Concise Synthesis of (±)-Vibralactone | researchgate.netnih.govchemrxiv.org |

Development of New Synthetic Analogues for Enhanced Biological Efficacy (In Vitro)

A primary driver for the synthesis of vibralactone analogues is the potential to enhance its biological activity. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its function and how modifications can improve potency and selectivity. nih.govmdpi.com Research has shown that even simple functionalization of the vibralactone scaffold can lead to dramatic increases in efficacy. nih.gov

For instance, synthetic elaboration at the C13 position of the vibralactone core resulted in analogues with a staggering 3,000-fold increase in inhibitory potency against pancreatic lipase (B570770) in vitro compared to the natural product. researchgate.netnih.govresearchgate.net In a large-scale study, three series of 104 vibralactone-based analogues were designed and synthesized by altering the length and functionality of the side chain. nih.gov The evaluation of their in vitro inhibitory activities against pancreatic lipase identified a lead compound, designated C1, with an IC₅₀ value of 14 nM. This represents a more than 3000-fold improvement over the parent vibralactone's IC₅₀ of 0.4 µg/mL (approximately 1600 nM). nih.gov

These SAR studies have confirmed that the prenyl group is a key moiety for the inhibition of pancreatic lipase. nih.gov Molecular docking studies suggest that the vibralactone structure has space to expand in several directions, allowing for optimization of its interactions with the target enzyme. researchgate.net The development of new synthetic analogues is not limited to lipase inhibition. Modified vibralactone derivatives have also been created as chemical probes to study other biological targets, such as the caseinolytic peptidase (ClpP) protease system in bacteria. nih.govcore.ac.uk The creation of these potent analogues underscores the value of vibralactone as a lead structure for drug development and as a tool for chemical biology. nih.gov

Table 2: In Vitro Pancreatic Lipase Inhibitory Activity of Vibralactone and a Key Analogue

| Compound | Modification | IC₅₀ | Potency Increase (vs. Vibralactone) | Reference(s) |

|---|---|---|---|---|

| Vibralactone | Natural Product | 0.4 µg/mL (~1600 nM) | - | nih.govnih.govacs.org |

| Analogue C1 | Modified side chain at the 3-position | 14 nM | >3000-fold | researchgate.netnih.gov |

Integration of Omics Technologies (e.g., Proteomics) in Mechanism of Action Studies

Understanding the precise mechanism of action (MoA) of a bioactive compound like this compound is critical for its development as a therapeutic agent or research tool. Modern "omics" technologies, particularly proteomics, have become indispensable for identifying the cellular targets of natural products and elucidating their effects on global biological systems. mdpi.combiobide.comfrontiersin.org These approaches provide a holistic view of the molecular alterations induced by a compound, moving beyond single-target validation. elifesciences.org

Chemical proteomics is a powerful strategy for target identification. nih.govmdpi.com This can involve either probe-based or non-probe approaches. frontiersin.org In a probe-based method, a vibralactone analogue is synthesized with a tag (e.g., an alkyne group) that allows it to be fished out of a cell lysate along with its bound protein targets. nih.gov These captured proteins are then identified using mass spectrometry. This technique, known as Activity-Based Protein Profiling (ABPP), has been successfully used to identify the targets of numerous natural products, including vibralactone. frontiersin.orgnih.gov For example, ABPP studies revealed that the major targets of vibralactone in HeLa cells are the acyl-protein thioesterases APT1 and APT2. researchgate.net Similarly, an alkynylated vibralactone probe was instrumental in demonstrating that vibralactone binds to both ClpP1 and ClpP2 isoforms of the caseinolytic peptidase in Listeria monocytogenes, a unique characteristic compared to other β-lactones that typically bind only one isoform. nih.govresearchgate.net

Proteomics can also be used in a non-probe fashion to analyze changes in the entire proteome of cells upon treatment with this compound. This can reveal not only direct targets but also downstream effects and compensatory mechanisms activated within the cell. mdpi.comfrontiersin.org The integration of multiple omics datasets (e.g., proteomics, transcriptomics, metabolomics) provides a more comprehensive understanding of a drug's MoA, helping to identify both on-target and potential off-target effects. biobide.comelifesciences.org As these technologies continue to advance, their application will be crucial in fully mapping the biological pathways modulated by this compound and its analogues.

Computational Modeling for Structure-Function Elucidation and Predictive Design

Computational modeling has become a vital tool in modern drug discovery and chemical biology, and its application to the study of this compound is no exception. These in silico methods are used to elucidate the relationship between the compound's three-dimensional structure and its biological function, and to predictively design more potent and selective analogues. researchgate.netreading.ac.uk

The absolute stereochemistry of vibralactone itself was initially confirmed through computational methods, specifically by comparing calculated and experimental optical rotation values. nih.gov This demonstrates the power of computational chemistry in resolving complex structural details. escholarship.org Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a protein target. Docking studies using software like GOLD have been employed to model the interaction of vibralactone and its derivatives with pancreatic lipase. researchgate.net These models revealed that the prenyl group plays a key role in the inhibitory activity and that the binding site has available space for structural modifications, providing a rational basis for the design of new analogues with enhanced efficacy. researchgate.netnih.gov

Beyond simple docking, computational modeling can provide deeper insights into the enzymatic mechanisms involved in vibralactone's own biosynthesis. For instance, computational studies of the monooxygenase VibO have helped to model its active site geometry and suggest the involvement of a specific flavin intermediate in the oxepinone ring formation. nih.govresearchgate.net This knowledge of enzyme structure and function is invaluable for efforts in enzymatic engineering aimed at producing novel congeners. reading.ac.uk As computational tools become more powerful and accurate, they will continue to play a crucial role in predicting the biological activities of novel vibralactone analogues, prioritizing synthetic targets, and accelerating the discovery of new therapeutic agents. researchgate.net

Q & A

Q. What are the established synthetic routes for Vibralactone C, and how do their yields and stereochemical outcomes compare?

this compound is synthesized via multi-step pathways involving iodolactonization, ozonolysis, and spirocyclization. Zhou and Snider ( ) report a 9% overall yield for the racemic synthesis, with key intermediates characterized by NMR (e.g., δ 5.96 ppm for olefinic protons) and HRMS. The enantioselective route requires chiral auxiliaries and yields 4.8% of (-)-vibralactone. Methodological challenges include protecting group strategies and controlling stereochemistry during spiro-ring formation.

Q. Which spectroscopic techniques are critical for confirming this compound’s structure, and what are the diagnostic spectral markers?

Key techniques include:

- 1H/13C NMR : Distinct signals at δ 5.96 (olefinic protons) and δ 177.0 (carbonyl carbon) confirm the lactone core ( ).

- IR : Peaks at 1749 cm⁻¹ (lactone C=O) and 3448 cm⁻¹ (hydroxyl group) ( ).

- HRMS : Exact mass confirmation (e.g., MH+ 351.0091 for intermediate [22]) ( ). Cross-validation with X-ray crystallography or computational modeling is recommended for resolving ambiguities in stereochemistry.

Q. How should researchers design in vitro assays to assess this compound’s bioactivity, and what controls are essential?

- Target selection : Prioritize enzymes like ClpP1P2, where this compound shows inhibitory activity ( ).

- Dose-response curves : Use concentrations spanning 0.1–100 µM to determine IC50 values.

- Controls : Include positive inhibitors (e.g., β-lactones for ClpP1P2) and vehicle controls (e.g., DMSO) to rule out solvent effects ( ).

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in:

- Purity : Validate compound purity via HPLC (>95%) and NMR (absence of extraneous peaks) ( ).

- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations ( ).

- Cell permeability : Use membrane-permeabilizing agents (e.g., digitonin) in cellular assays to ensure intracellular delivery ( ).

Q. How can computational methods predict this compound’s molecular targets, and what validation is required?

- Docking studies : Use software like AutoDock Vina to model interactions with ClpP1P2’s catalytic serine residues ( ).

- Pharmacophore mapping : Identify essential functional groups (e.g., lactone ring, hydroxyl group) for activity.

- Validation : Compare computational predictions with mutagenesis data (e.g., Ser98Ala in ClpP1P2) ( ).

Q. What experimental approaches differentiate this compound’s enantiomers in biological systems?

- Chiral chromatography : Separate enantiomers using columns like Chiralpak AD-H ( ).

- Enantioselective synthesis : Assign absolute configuration via Mosher ester analysis or circular dichroism ( ).

- Biological testing : Compare IC50 values of (-)- and (+)-enantiomers to determine stereospecificity ( ).

Methodological Guidance

Q. How should researchers address reproducibility challenges in this compound synthesis?

- Detailed protocols : Document reaction conditions (e.g., -78°C for ozonolysis) and purification steps (e.g., flash chromatography ratios) ( ).

- Intermediate characterization : Provide NMR/HRMS data for all intermediates to confirm structural integrity ( ).

- Batch variability : Test multiple synthetic batches for consistency in bioactivity ( ).

What frameworks (e.g., PICOT) are suitable for structuring this compound research questions?

Use the PICOT framework to define:

- Population : Target enzyme or cell type (e.g., ClpP1P2 in Listeria monocytogenes).

- Intervention : this compound concentration/dosing.

- Comparison : Existing inhibitors (e.g., β-lactones).

- Outcome : Inhibitory activity (IC50) or bacterial growth reduction.

- Time : Duration of exposure (e.g., 24-hour incubation) ( ).

Data Analysis and Reporting

Q. How should conflicting NMR data for this compound derivatives be interpreted?

Q. What statistical methods ensure robust analysis of this compound’s dose-response data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.